molecular formula C13H13N3O5S2 B1662138 Succinylsulfathiazole CAS No. 116-43-8

Succinylsulfathiazole

Cat. No.: B1662138
CAS No.: 116-43-8
M. Wt: 355.4 g/mol
InChI Key: SKVLYVHULOWXTD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Succinylsulfathiazole is a sulfonamide antibiotic . The primary target of this compound is the bacteria in the intestine that are responsible for folate production . These bacteria play a crucial role in the synthesis of folic acid, a vitamin that is essential for various cellular processes.

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from producing folic acid, thereby disrupting their growth and proliferation .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, it blocks the conversion of dihydropteroate to dihydrofolic acid, a key step in the folic acid synthesis pathway. This disruption leads to a deficiency of folic acid in the bacteria, affecting various downstream processes that rely on folic acid, such as DNA synthesis and cell division .

Pharmacokinetics

This compound is classified as an ultra long-acting drug . About 95% of the drug remains in the intestine, and only 5% is hydrolyzed slowly to sulfathiazole and is absorbed . The succinyl group is attached to form a prodrug for the controlled release of the drug sulfathiazole .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth in the intestine. By blocking folic acid synthesis, it disrupts essential cellular processes in the bacteria, leading to their inability to proliferate. This antibacterial activity makes this compound effective in treating infections in the gastrointestinal tract .

Action Environment

The action of this compound is influenced by the environment in the gastrointestinal tract. It is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This solubility profile suggests that the pH and the presence of specific ions in the gastrointestinal tract could influence the drug’s solubility, absorption, and hence its efficacy.

Biochemical Analysis

Biochemical Properties

Succinylsulfathiazole is known to interact with bacterial dihydropteroate synthase (DHPS), acting as an inhibitor . This interaction is crucial in its role as an antibacterial agent, particularly in the gastrointestinal tract .

Cellular Effects

The primary cellular effect of this compound is its antibacterial activity. By inhibiting bacterial DHPS, it prevents the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to bacterial DHPS, inhibiting the enzyme’s activity . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid in bacteria .

Temporal Effects in Laboratory Settings

About 95% of this compound remains in the intestine, and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed . This slow hydrolysis and absorption contribute to its classification as an ultra long-acting drug .

Dosage Effects in Animal Models

Given its primary use in the gastrointestinal tract, it is likely that dosage would influence the extent and duration of its antibacterial effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis in bacteria. By inhibiting DHPS, it prevents the conversion of PABA to dihydropteroate, disrupting the pathway .

Transport and Distribution

This compound is primarily located in the gastrointestinal tract, where it exerts its antibacterial effects

Subcellular Localization

Given its role as a DHPS inhibitor, it is likely that it would be found in the cytoplasm where this enzyme is located .

Properties

IUPAC Name

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLYVHULOWXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045281
Record name Succinylsulfathiazole
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116-43-8
Record name Succinylsulfathiazole
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Record name Succinylsulfathiazole [USP:INN:BAN]
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Record name Succinylsulfathiazole
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Record name SUCCINYLSULFATHIAZOLE
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Synthesis routes and methods I

Procedure details

an Indo-Sulfathiazole Analog: Compound 27j was synthesized by the method outlined in FIG. 1. Briefly, Compound 27j was synthesized by first complexing succinic anhydride with sulfathiazole by reacting these compounds at room temperature for 6 hours in tetrahydrofuran (THF) in the presence of triethylamine (TEA) to produce succinylsulfathiazole as a white solid (67% yield). The succinylsulfathiazole was then reacted for 2 hours at room temperature with O—(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in dichloromethane in the presence of TEA to produce the corresponding succinimidyl ester, which was reacted with 1-(4-aminobutyl)-2-{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetamide in dichloromethane in the presence of TEA at room temperature for 16 hours to produce Compound 27j as a yellow gummy mass (45% yield). Compound 27j was characterized by NMR, two-dimensional NMR, and mass spectroscopy.
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Synthesis routes and methods II

Procedure details

Compound 27j was synthesized by the method outlined in FIG. 1. Briefly, Compound 27j was synthesized by first complexing succinic anhydride with sulfathiazole by reacting these compounds at room temperature for 6 hours in tetrahydrofuran (THF) in the presence of triethylamine (TEA) to produce succinylsulfathiazole as a white solid (67% yield). The succinylsulfathiazole was then reacted for 2 hours at room temperature with O—(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in dichloromethane in the presence of TEA to produce the corresponding succinimidyl ester, which was reacted with 1-(4-aminobutyl)-2-{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetamide in dichloromethane in the presence of TEA at room temperature for 16 hours to produce Compound 27j as a yellow gummy mass (45% yield). Compound 27j was characterized by NMR, two-dimensional NMR, and mass spectroscopy.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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